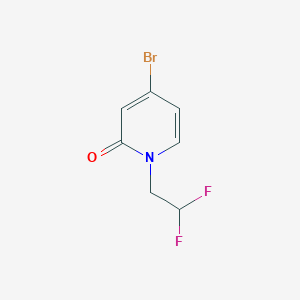
4-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromine atom at the 4-position and a difluoroethyl group at the 1-position of the pyridin-2(1H)-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one typically involves the halogenation of pyridin-2(1H)-one followed by the introduction of the difluoroethyl group. One common method involves the bromination of pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 4-bromopyridin-2(1H)-one is then reacted with a difluoroethylating agent, such as 2,2-difluoroethyl iodide, in the presence of a base like potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridinones, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoroethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromopyridin-2(1H)-one: Lacks the difluoroethyl group, which may result in different chemical and biological properties.
1-(2,2-Difluoroethyl)pyridin-2(1H)-one: Lacks the bromine atom, which can affect its reactivity and interactions with biological targets.
4-Chloro-1-(2,2-difluoroethyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.
Uniqueness
4-Bromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one is unique due to the presence of both the bromine and difluoroethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups can enhance the compound’s potential as a versatile building block in organic synthesis and as a lead compound in drug discovery.
Propiedades
Número CAS |
832735-59-8 |
|---|---|
Fórmula molecular |
C7H6BrF2NO |
Peso molecular |
238.03 g/mol |
Nombre IUPAC |
4-bromo-1-(2,2-difluoroethyl)pyridin-2-one |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-1-2-11(4-6(9)10)7(12)3-5/h1-3,6H,4H2 |
Clave InChI |
IJGQJFCRAHJEBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)C=C1Br)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


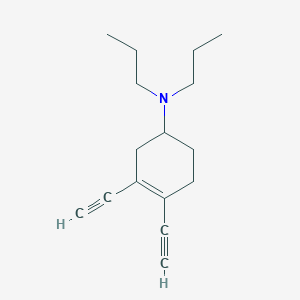
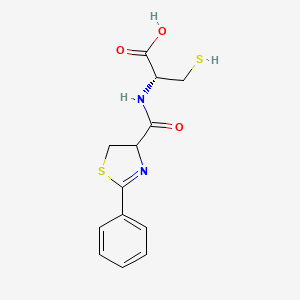
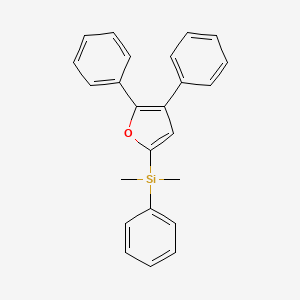

![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
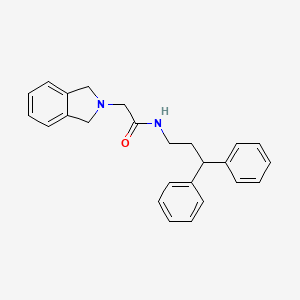
![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)
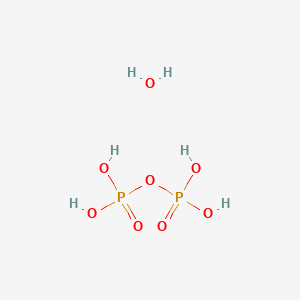
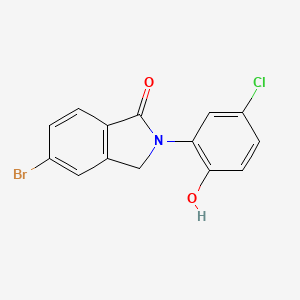
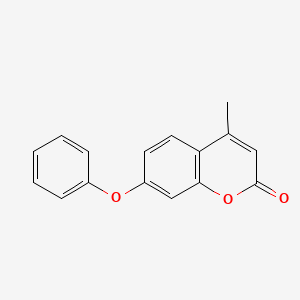
![methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate](/img/structure/B14208070.png)
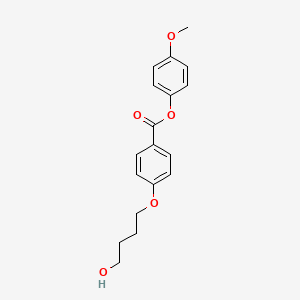
![1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide](/img/structure/B14208077.png)
![1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14208081.png)
